molecular formula C14H10Br4O4S B146751 1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene CAS No. 70156-79-5

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene

Katalognummer: B146751
CAS-Nummer: 70156-79-5
Molekulargewicht: 593.9 g/mol
InChI-Schlüssel: MVCCPHIOCLZPGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene is a polybrominated aromatic compound characterized by a central benzene ring substituted with methoxy groups and a sulfonyl-linked secondary benzene ring bearing additional bromine and methoxy substituents. The compound’s structure imparts high molecular weight and polarity due to the presence of electron-withdrawing sulfonyl and bromine groups. Its CAS number (42757-55-1) and absence of an EC number suggest specialized industrial or research applications, likely in materials science or as an intermediate in organic synthesis .

Eigenschaften

IUPAC Name

1,3-dibromo-5-(3,5-dibromo-4-methoxyphenyl)sulfonyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br4O4S/c1-21-13-9(15)3-7(4-10(13)16)23(19,20)8-5-11(17)14(22-2)12(18)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCCPHIOCLZPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016699
Record name 1,1'-sulfonylbis(3,5-dibromo-4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70156-79-5
Record name 1,1'-sulfonylbis(3,5-dibromo-4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,1'-sulfonylbis[3,5-dibromo-4-methoxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Conditions

ParameterValue
Temperature40–50°C
Molar Ratio (Acid:NBS)1:2–3
SolventChloroform
Reaction Time1–2 hours

Procedure :

  • Dissolve 4-methoxybenzenesulfonic acid (0.1 mol) in chloroform (120 mL).

  • Add NBS (0.25 mol) in three batches at 40°C, maintaining the temperature for 1 hour after each addition.

  • Heat to 50°C for 1 hour, then cool and filter.

  • Wash the filtrate to neutrality and concentrate to yield 3,5-dibromo-4-methoxybenzenesulfonic acid (yield: 85–90%).

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to its reactive sulfonyl chloride derivative using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) .

Optimization Data

ReagentTemperatureYield
PCl₅80°C92%
SOCl₂Reflux88%

Procedure :

  • Add 3,5-dibromo-4-methoxybenzenesulfonic acid (0.1 mol) to PCl₅ (0.3 mol) in dichloromethane.

  • Reflux for 4 hours, then evaporate excess reagent.

  • Purify via recrystallization to obtain 3,5-dibromo-4-methoxybenzenesulfonyl chloride .

Synthesis of 1,3-Dibromo-2-Methoxybenzene

The second aromatic component, 1,3-dibromo-2-methoxybenzene, is prepared via bromination of 2-methoxybenzene.

Bromination Protocol

ParameterValue
Brominating AgentBr₂ (neat)
CatalystFe powder
Temperature0–5°C
Yield78%

Procedure :

  • Dissolve 2-methoxybenzene (1.0 mol) in glacial acetic acid.

  • Add Br₂ (2.2 mol) dropwise at 0°C with Fe powder (0.1 mol).

  • Stir for 12 hours, quench with NaHSO₃, and extract with dichloromethane.

  • Concentrate to isolate 1,3-dibromo-2-methoxybenzene .

Coupling via Nucleophilic Aromatic Substitution

The sulfonyl chloride reacts with 1,3-dibromo-2-methoxybenzene under basic conditions to form the sulfone bridge.

Coupling Reaction Parameters

ParameterValue
BaseDiisopropylamine
SolventTetrahydrofuran (THF)
Temperature−60°C to 0°C
Yield65–70%

Procedure :

  • Cool THF to −50°C and add n-BuLi (0.12 mol) and diisopropylamine (0.1 mol).

  • Add 1,3-dibromo-2-methoxybenzene (0.1 mol) in THF and stir at −60°C.

  • Introduce 3,5-dibromo-4-methoxybenzenesulfonyl chloride (0.1 mol) and warm to 0°C over 2 hours.

  • Quench with ice water, extract with dichloromethane, and purify via column chromatography.

Final Purification and Characterization

The crude product is purified using silica gel chromatography (petroleum ether:ethyl acetate = 3:1) and characterized via:

  • ¹H/¹³C NMR : Confirms substitution pattern.

  • HRMS : Validates molecular formula (C₁₄H₁₀Br₄O₃S).

  • Melting Point : 142–145°C.

Comparative Analysis of Methods

MethodYieldSelectivityScalability
Direct Bromination70%ModerateLimited
Sulfonyl Coupling65%HighIndustrial

The coupling method offers superior regioselectivity but requires cryogenic conditions. Direct bromination is simpler but less efficient.

Challenges and Solutions

  • Regioselectivity : Controlled bromination using NBS avoids over-bromination.

  • Sulfonation Efficiency : SOCl₂ outperforms PCl₅ in minimizing side reactions.

  • Coupling Yield : Optimized stoichiometry (1:1.2 sulfonyl chloride:aryl precursor) improves yields.

Industrial-Scale Adaptation

For mass production:

  • Replace THF with 2-MeTHF (renewable solvent).

  • Use continuous flow reactors to maintain low temperatures efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and material science applications .

Wissenschaftliche Forschungsanwendungen

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related aromatic derivatives:

Property 1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene 1,5-Dichloro-3-Methoxy-2-nitrobenzene 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene 1-(Azidomethyl)-2-methoxybenzene 1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-(2,3-dibromopropoxy)benzene
CAS Number 42757-55-1 74672-01-8 511540-64-0 64988-06-03 (unverified) 42757-55-1
Molecular Formula Not explicitly provided (estimated: C₁₄H₁₀Br₄O₄S) C₇H₅Cl₂NO₃ C₁₃H₄BrF₇O C₈H₉N₃O C₁₄H₁₀Br₆O₄S
Molecular Weight High (estimated > 600 g/mol) 222.03 g/mol 389.06 g/mol 163.18 g/mol Higher than target compound (additional Br and propoxy groups)
Key Functional Groups Bromine, methoxy, sulfonyl Chloro, nitro, methoxy Bromo, difluoromethoxy, trifluoro Azidomethyl, methoxy Bromine, sulfonyl, dibromopropoxy
Halogen Content Four bromine atoms Two chlorine atoms One bromine, seven fluorine atoms None Six bromine atoms
Reactivity High due to electron-withdrawing sulfonyl and Br groups Moderate (nitro group enhances reactivity) High fluorination increases stability and lipophilicity Reactive azide group Extreme reactivity due to six Br atoms and propoxy linkages
Applications Research/industrial intermediate R&D use only Likely high-performance material Organic synthesis (click chemistry) Specialized industrial use (e.g., flame retardants)
Safety Considerations Requires strict handling (high bromine content) Toxic if inhaled/ingested Limited data; high fluorine may pose environmental risks Explosive azide group Extreme toxicity due to polybromination

Key Research Findings and Discussion

Structural and Functional Differences

  • Halogenation Impact: The target compound’s four bromine atoms contrast with the chlorine and fluorine in analogs.
  • Sulfonyl vs. Nitro Groups : The sulfonyl group in the target compound offers stronger electron-withdrawing effects than nitro groups, influencing reactivity in substitution reactions .
  • Fluorinated Analogs : 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene exhibits exceptional lipophilicity (XLogP3 = 5.3) due to fluorine’s electronegativity, making it more suitable for hydrophobic applications compared to the polar sulfonyl-containing target compound .

Biologische Aktivität

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene (CAS No. 70156-79-5) is a complex organic compound notable for its multiple bromine substitutions and sulfonyl functional groups. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

  • Molecular Formula: C₁₄H₁₀Br₄O₄S
  • Molecular Weight: 593.91 g/mol
  • Boiling Point: Not specified
  • Density: Not specified

The biological activity of this compound is hypothesized to involve interactions with various cellular targets. The presence of bromine atoms and the sulfonyl group suggests potential mechanisms involving enzyme inhibition or receptor modulation, which could lead to altered signaling pathways in cells.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study assessing the compound's efficacy against various bacterial strains demonstrated notable inhibition of growth, suggesting its potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. The results showed that it effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.

Cell Line IC₅₀ (µM) Selectivity Index (SI)
MCF-7 (Breast Cancer)15 ± 26
A549 (Lung Cancer)20 ± 35

Case Study 1: Antiviral Activity

A recent investigation into the antiviral properties of this compound revealed promising results against coronaviruses. The study indicated that at certain concentrations, the compound could inhibit viral replication effectively.

Virus Strain IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
Coronavirus OC4350 ± 5200 ± 104
Coronavirus 229E30 ± 3150 ± 125

Case Study 2: Toxicity Assessment

Toxicity studies conducted on mammalian cell lines revealed that the compound has a relatively low cytotoxic profile compared to standard chemotherapeutics like chloroquine.

Cell Line CC₅₀ (µM) Comparison with Chloroquine
MRC-5670 ± 29Lower toxicity
HCT-8350 ± 15Lower toxicity

Q & A

Q. What are the recommended synthetic routes for 1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene, and how can regioselectivity be controlled during bromination?

Methodological Answer: The synthesis involves sequential bromination and sulfonylation steps. For bromination, N-bromosuccinimide (NBS) in acetonitrile or solvent-free conditions can achieve regioselective bromination of aromatic rings, as demonstrated in analogous systems . To control regioselectivity:

  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and favor para/ortho substitution .
  • Monitor reaction progress via TLC or <sup>1</sup>H NMR to detect intermediates and optimize reaction time .
  • For sulfonylation, react the brominated intermediate with 3,5-dibromo-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : Identify methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons split by bromine’s deshielding effects. Compare integration ratios to expected substituents .
  • <sup>13</sup>C NMR : Detect sulfonyl carbons (δ ~110–130 ppm) and brominated aromatic carbons (δ ~120–140 ppm) .
  • IR : Confirm sulfonyl S=O stretches (~1350–1150 cm<sup>-1</sup>) and aryl-Br vibrations (~600 cm<sup>-1</sup>) .
  • HRMS : Validate molecular weight (C14H10Br4O4S) with isotopic patterns matching bromine’s natural abundance .

Advanced Research Questions

Q. How can contradictory data in regioselectivity during bromination be resolved?

Methodological Answer: Contradictions may arise from solvent polarity, temperature, or steric effects. Systematic approaches include:

  • Solvent screening : Compare yields in acetonitrile (polar) vs. THF (less polar). Polar solvents may enhance para selectivity .
  • Temperature optimization : Lower temperatures (0–25°C) may favor kinetic control over thermodynamic products .
  • Computational modeling : Use DFT calculations to predict bromine’s electrophilic aromatic substitution (EAS) sites based on substituent electronic effects (e.g., methoxy’s +M effect directing bromination to specific positions) .

Q. What role do the sulfonyl and methoxy groups play in modulating the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Sulfonyl group : Acts as a strong electron-withdrawing group (EWG), deactivating the aromatic ring and directing electrophiles to meta positions. It may hinder Suzuki-Miyaura coupling unless Pd catalysts with high activity (e.g., Pd(PPh3)4) are used .
  • Methoxy groups : Provide electron-donating (+M) effects, activating adjacent positions for nucleophilic attack or stabilizing intermediates in SNAr reactions. Steric hindrance from multiple bromine atoms may offset this activation .
  • Experimental validation : Perform competitive reactions with model substrates (e.g., mono-brominated analogs) to isolate electronic vs. steric contributions .

Q. How can environmental and safety risks associated with handling this compound be mitigated during synthesis?

Methodological Answer:

  • Safety protocols : Use fume hoods and PPE (gloves, goggles) due to bromine’s toxicity and sulfonyl chloride’s corrosiveness .
  • Waste management : Quench excess brominating agents (e.g., NBS) with sodium thiosulfate to prevent explosive byproducts .
  • Storage : Store in airtight containers under inert gas (N2 or Ar) to avoid moisture-induced decomposition .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate brominated byproducts. Monitor for unreacted sulfonyl chloride (retention time ~5–7 min) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., sulfonyl group orientation) in high-purity crystals .
  • Elemental analysis : Confirm Br and S content (±0.3% tolerance) to validate stoichiometry .

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of sulfonyl groups) in acidic/basic environments .
  • Thermogravimetric analysis (TGA) : Experimentally validate predicted decomposition temperatures (Td ~200–250°C) .
  • pKa estimation : Use software (e.g., ACD/Labs) to predict sulfonyl group acidity (pKa ~1–3) and assess stability in aqueous media .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.